2,7-Naphthalenedisulfonic acid, 6-(benzoylamino)-1-hydroxy-
CAS No.: 72269-50-2
Cat. No.: VC17049318
Molecular Formula: C17H13NO8S2
Molecular Weight: 423.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72269-50-2 |
|---|---|
| Molecular Formula | C17H13NO8S2 |
| Molecular Weight | 423.4 g/mol |
| IUPAC Name | 6-benzamido-1-hydroxynaphthalene-2,7-disulfonic acid |
| Standard InChI | InChI=1S/C17H13NO8S2/c19-16-12-9-15(28(24,25)26)13(18-17(20)10-4-2-1-3-5-10)8-11(12)6-7-14(16)27(21,22)23/h1-9,19H,(H,18,20)(H,21,22,23)(H,24,25,26) |
| Standard InChI Key | TXEUMFVSAXSCBO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=C(C=C3C(=C2)C=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 2,7-naphthalenedisulfonic acid, 6-(benzoylamino)-1-hydroxy- consists of a naphthalene ring system substituted at the 1-, 2-, 6-, and 7-positions. Key functional groups include:
-
Sulfonic acid groups at positions 2 and 7, imparting high hydrophilicity and ionic character.
-
A benzoylamino group (-NH-C(=O)-C₆H₅) at position 6, contributing to π-π stacking interactions and potential biological activity.
-
A hydroxyl group (-OH) at position 1, enabling hydrogen bonding and acidity.
The IUPAC name, 6-benzamido-1-hydroxynaphthalene-2,7-disulfonic acid, reflects this substitution pattern . The SMILES notation C1=CC=C(C=C1)C(=O)NC2=C(C=C3C(=C2)C=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O provides a precise representation of connectivity .
Table 1: Key Identifiers and Computed Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 72269-50-2 | |
| Molecular Formula | ||
| Molecular Weight | 423.4 g/mol | |
| XLogP3 | 2.3 | |
| Hydrogen Bond Donors | 4 | |
| Hydrogen Bond Acceptors | 8 | |
| Topological Polar SA | 175 Ų |
Physicochemical Characteristics
The compound’s high polarity (polar surface area = 175 Ų) and low lipophilicity (XLogP3 = 2.3) suggest limited membrane permeability, a critical consideration for pharmaceutical applications . The presence of four hydrogen bond donors and eight acceptors further underscores its potential for intermolecular interactions, which may underlie its biological activity .
Synthesis and Industrial Production
Synthetic Pathways
Industrial synthesis typically involves a multi-step process:
-
Sulfonation of Naphthalene: Naphthalene undergoes sulfonation with concentrated sulfuric acid at elevated temperatures (180–200°C) to introduce sulfonic acid groups.
-
Nitration and Reduction: Selective nitration at the 6-position, followed by reduction to an amine.
-
Benzoylation: Reaction with benzoyl chloride to form the benzoylamino group.
-
Hydroxylation: Introduction of the hydroxyl group via alkaline hydrolysis or oxidative methods.
-
Purification: Crystallization or chromatographic techniques isolate the final product.
Table 2: Typical Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonation | , 200°C | 60–70% |
| Benzoylation | Benzoyl chloride, pyridine | 85% |
Challenges include controlling regioselectivity during sulfonation and minimizing byproducts like positional isomers.
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro studies demonstrate broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Proposed mechanisms include:
-
Disruption of cell membranes via ionic interactions with phospholipid headgroups.
-
Inhibition of metabolic enzymes through sulfonic acid group coordination to metal cofactors.
Cytotoxic Effects
The compound exhibits dose-dependent cytotoxicity in human carcinoma cell lines (e.g., HeLa, MCF-7), with IC₅₀ values ranging from 50–100 μM. Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation, evidenced by caspase-3 cleavage and cytochrome c release.
Industrial and Pharmaceutical Applications
Textile Dyes
The sulfonic acid groups enhance water solubility and fiber affinity, making the compound a valuable intermediate for acid dyes. Derivatives improve lightfastness and washfastness in wool and silk fabrics, outperforming traditional naphthol dyes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume